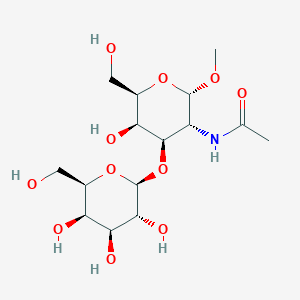

Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

Descripción general

Descripción

“Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside” is a synthetic T antigen derivative . It is available from various suppliers .

Synthesis Analysis

This compound finds extensive utility in the synthesis of pioneering pharmaceutical concoctions aimed at combatting an array of ailments, encompassing malignant neoplasms and bacterial afflictions .Molecular Structure Analysis

The molecular formula of this compound is C15H27NO11 . The InChI string representation of its structure isInChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1 .

Aplicaciones Científicas De Investigación

Cancer Research

This compound has been used in cancer research. It has shown potential in the study of various types of cancer. The specific mechanisms and effects are still under investigation .

Diabetes Research

It has also been used in diabetes research. Researchers are exploring its potential role in the development and progression of diabetes .

Bacterial Infections

The compound has been used in the study of bacterial infections. It could potentially be used as a therapeutic agent against certain bacterial infections .

Enzyme Studies

“Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-b-D-galactopyranoside” is commonly used as a substrate for galactosidases in enzyme studies .

Cell Adhesion Studies

This compound is used as a ligand for galactose-specific receptors in cell adhesion studies .

Glycobiology Research

It can also be utilized as a molecular probe for glycobiology research .

Mecanismo De Acción

Target of Action

The primary target of Methyl 2-Acetamido-2-Deoxy-3-O-(b-D-Galactopyranosyl)-alpha-D-Galactopyranoside is 2,3-O-sialyltransferase , an enzyme involved in the biosynthesis of sialylated glycoconjugates .

Mode of Action

This compound acts as a substrate for 2,3-O-sialyltransferase . The enzyme catalyzes the transfer of sialic acid from cytidine monophosphate (CMP)-sialic acid to galactose-containing substrates, and this compound provides the galactose moiety for this reaction .

Biochemical Pathways

The action of this compound affects the sialylation pathways in cells. Sialylation is a critical process in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell-cell interactions, immune responses, and pathogen recognition .

Pharmacokinetics

Its bioavailability would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion .

Result of Action

The action of this compound can lead to the production of sialylated glycoconjugates , which have been associated with various biological functions, including cell adhesion, signal transduction, and immune response . It’s also worth noting that this disaccharide has been associated with tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of 2,3-O-sialyltransferase and the availability of CMP-sialic acid can affect the compound’s action. Additionally, factors such as pH, temperature, and the presence of other metabolites can also influence its stability and efficacy .

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIHIQIYWZWIPU-ATCGGQGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415339 | |

| Record name | GAL-(1-3)MGC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

CAS RN |

75669-79-3 | |

| Record name | GAL-(1-3)MGC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

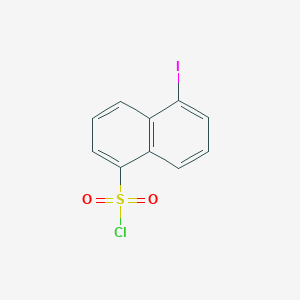

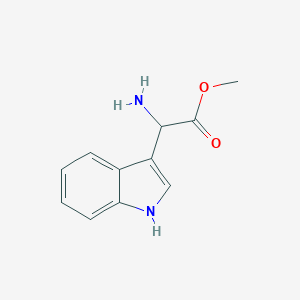

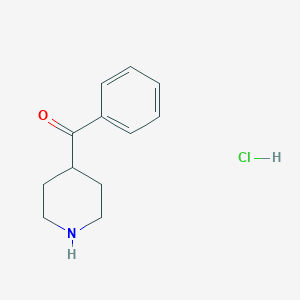

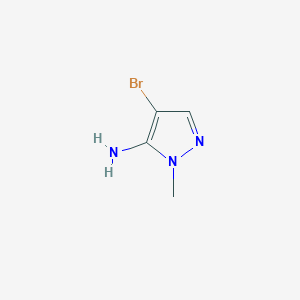

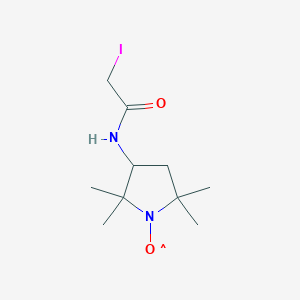

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.